Product packaging for 2-Azainosinic acid(Cat. No.:CAS No. 65170-09-4)

2-Azainosinic acid

Cat. No.: B14483720
CAS No.: 65170-09-4
M. Wt: 349.19 g/mol
InChI Key: BSORFZRIIHQFNC-UUOKFMHZSA-N
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Description

Historical Development of Purine (B94841) Nucleoside Analogs in Biochemical Inquiry

The exploration of purine nucleoside analogs has a rich history rooted in the quest for therapeutic agents against cancer and viral diseases. bg.ac.rsnih.gov Since the mid-20th century, researchers have synthesized chemically modified versions of natural purine nucleosides to exploit cellular metabolic pathways. bg.ac.rs These synthetic analogs are designed to mimic physiological molecules, allowing them to be recognized and processed by cellular machinery. Once incorporated, they can disrupt critical processes such as DNA and RNA synthesis, leading to the inhibition of cancer cell replication or viral propagation. bg.ac.rs

A pivotal moment in this field was the work of Nobel laureates Gertrude Elion and George Hitchings, who developed 6-Mercaptopurine (6-MP). This compound was shown to induce remissions in children with acute leukemia, demonstrating the therapeutic potential of purine analogs. bg.ac.rs The initial strategy often involved targeting one-carbon metabolism, which is crucial for the formation of the purine ring. bg.ac.rs

Over the decades, this line of inquiry expanded significantly. The first nucleoside analog approved for treating HIV, zidovudine (B1683550) (AZT), was developed in the 1980s, marking a major milestone in antiretroviral therapy. wikipedia.org This success spurred the development of a wide array of other analogs, including dideoxynucleosides like zalcitabine (B1682364) and didanosine, which act as "chain terminators" in DNA synthesis. nih.gov The fundamental principle remains the same: introducing subtle yet critical changes to the nucleoside structure to create potent and selective inhibitors of essential enzymes like DNA/RNA polymerases, kinases, and ribonucleotide reductase. bg.ac.rs

Fundamental Rationale for Investigating 2-Azainosinic Acid as a Nucleotide Analog

The rationale for creating and studying nucleotide analogs like this compound stems from the desire to understand and modulate the function of enzymes that process nucleotides. The concept involves modifying the purine base, a strategy that has frequently been used to generate biologically active compounds. sci-hub.ru In the case of this compound, the specific modification is the substitution of a carbon atom at the 2-position of the purine ring with a nitrogen atom, creating an azapurine. sci-hub.ruoup.com

Because cell proliferation is tightly linked to IMPDH activity, this enzyme has become a major target for immunosuppressive, anticancer, and antiviral drugs. genecards.org By designing analogs like this compound, researchers can probe the active site of IMPDH and other nucleotide-binding enzymes, potentially leading to the development of specific inhibitors. The investigation of such analogs helps to elucidate the structure-activity relationships that govern enzyme-substrate interactions.

Overview of Key Academic Research Trajectories for this compound

Research on this compound has primarily focused on its synthesis and its incorporation into polynucleotides to study their physical and biological properties. The synthesis of its nucleoside form, 2-azainosine (B1384167), was reported as a facile process in the early 1970s. sci-hub.runih.gov Following this, researchers synthesized the polymer form, poly(this compound), to investigate its ability to form duplexes with complementary polynucleotides and to assess its biological activities. oup.comnih.gov

A significant research trajectory has been the comparison of poly(this compound) with its natural counterpart, poly(inosinic acid) or (I)n. Studies revealed that while poly(this compound) could form a helical complex with poly(cytidylic acid) or (C)n, this complex was significantly less stable than the natural (I)n•(C)n duplex. oup.comnih.gov This reduced stability had functional consequences; the complex failed to induce the production of interferon in cell cultures under conditions where the natural duplex was a potent inducer. oup.com This finding contributed to the conformational hypothesis of interferon induction, which suggests that a specific, flexible conformation is required for a polynucleotide to be biologically active in this context. nih.gov

Another key area of investigation has been its effect on viral enzymes. Research demonstrated that both poly(this compound) and its adenine-containing counterpart, poly(2-azaadenylic acid), exerted a marked inhibitory effect on the reverse transcriptase activity of the murine leukemia virus. oup.comnih.gov This positions these analogs as tools for studying the mechanism of reverse transcriptase and as potential leads for antiviral drug development.

Research Findings on Poly(this compound) Properties

The following tables summarize key findings from comparative studies of poly(this compound).

Table 1: Comparison of Polynucleotide Duplex Stability

This table shows the melting temperature (Tm), a measure of duplex stability, for complexes formed by poly(this compound) and its natural counterpart with complementary strands. Data is based on findings from studies on their biological activities. oup.com

Polynucleotide ComplexMelting Temperature (Tm) in °C
(I)n • (C)n61.0
(aza²I)n • (C)n33.5
(I)n • (br⁵C)n86.0
(aza²I)n • (br⁵C)n67.0

(I)n: poly(inosinic acid); (aza²I)n: poly(this compound); (C)n: poly(cytidylic acid); (br⁵C)n: poly(5-bromocytidylic acid)

Table 2: Inhibitory Effects on Murine Leukemia Virus Reverse Transcriptase

This table presents the concentration of the polynucleotide required to inhibit 50% of the endogenous RNA-directed DNA polymerase (reverse transcriptase) activity. Data is derived from biological activity assays. oup.com

Polynucleotide InhibitorConcentration for 50% Inhibition (µg/mL)
(aza²A)n4
(aza²I)n10

(aza²A)n: poly(2-azaadenylic acid); (aza²I)n: poly(this compound)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N5O8P B14483720 2-Azainosinic acid CAS No. 65170-09-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65170-09-4

Molecular Formula

C9H12N5O8P

Molecular Weight

349.19 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-3H-imidazo[4,5-d]triazin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H12N5O8P/c15-5-3(1-21-23(18,19)20)22-9(6(5)16)14-2-10-4-7(14)11-13-12-8(4)17/h2-3,5-6,9,15-16H,1H2,(H,11,12,17)(H2,18,19,20)/t3-,5-,6-,9-/m1/s1

InChI Key

BSORFZRIIHQFNC-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=NNC2=O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=NNC2=O

Origin of Product

United States

Synthetic Methodologies for 2 Azainosinic Acid and Oligo/polynucleotides Containing 2 Azainosinic Acid

Chemical Synthesis Strategies for 2-Azainosine (B1384167) and 2-Azainosinic Acid Monomers

The creation of the fundamental monomer, this compound, hinges on the successful synthesis of its nucleoside, 2-azainosine, and its subsequent conversion to a nucleotide.

The primary and most direct synthesis of 2-azainosine (7-(β-D-ribofuranosyl)imidazo[4,5-d]-v-triazin-4-one) is achieved through the chemical transformation of a readily available imidazole (B134444) nucleoside precursor. researchgate.net The key starting material for this process is 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide, commonly known as AICA riboside. researchgate.netacs.org

The core transformation involves a ring annulation achieved through diazotization of the AICA riboside. researchgate.net This reaction specifically targets the amino group on the imidazole ring, leading to the formation of the triazine ring system that characterizes the 2-aza purine (B94841) analogue. researchgate.net The conditions for this cyclization reaction must be carefully controlled to achieve the desired product. researchgate.net This method represents an efficient derivatization of a common nucleoside intermediate to generate the novel heterocyclic base.

Table 1: Key Precursors and Reactions for 2-Azainosine Synthesis

Precursor Reaction Type Resulting Compound

Glycosylation: In the synthesis starting from AICA riboside, the β-D-ribofuranosyl moiety is already attached to the imidazole precursor, meaning the glycosylation step is performed prior to the formation of the final heterocyclic base. researchgate.net In more general synthetic strategies for nucleosides, glycosylation involves the coupling of a protected sugar, such as an acetylated ribofuranose, with a modified purine base. google.com This condensation reaction is a fundamental step in creating the crucial nucleoside bond. google.comnih.gov

Phosphorylation: To form this compound, the synthesized 2-azainosine nucleoside must undergo phosphorylation. This is a critical modification that adds a phosphate (B84403) group to the 5'-hydroxyl of the ribose sugar, converting the nucleoside into a nucleotide. thermofisher.com For enzymatic polymerization, the monomer required is typically the 5'-diphosphate. The synthesis of 2-azainosine 5'-diphosphate (n2IDP) has been reported as the immediate precursor for producing poly(this compound). nih.gov This process adds phosphate groups, which are essential for forming the phosphodiester backbone of a nucleic acid polymer. danaher.com

Precursor Synthesis and Derivatization Approaches

Oligonucleotide and Polynucleotide Assembly Incorporating this compound Units

Once the this compound monomer is synthesized, it can be assembled into short chains (oligonucleotides) or long polymers (polynucleotides) using established methodologies.

The incorporation of a modified nucleotide like this compound into a custom oligonucleotide sequence is most effectively achieved using automated solid-phase synthesis. wikipedia.orgoligofastx.com This method builds the oligonucleotide chain in a stepwise manner on an insoluble solid support, such as controlled pore glass (CPG). wikipedia.orgatdbio.com

The process utilizes phosphoramidite (B1245037) chemistry, where the this compound monomer would first be converted into a phosphoramidite building block. The synthesis proceeds in a cycle with four main steps:

Detritylation: An acid is used to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next reaction. danaher.comwikipedia.org

Coupling: The 2-azainosine phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage. danaher.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which prevents the formation of deletion-mutant sequences.

Oxidation: The unstable phosphite triester is oxidized to a stable phosphotriester, completing the addition of one nucleotide. atdbio.com

This cycle is repeated until the desired sequence is assembled, after which the oligonucleotide is cleaved from the support and deprotected. wikipedia.org

Table 2: Standard Cycle for Solid-Phase Oligonucleotide Synthesis

Step Purpose
1. Detritylation Frees the 5'-hydroxyl group for chain extension.
2. Coupling Adds the next nucleotide (e.g., 2-azainosine phosphoramidite) to the chain.
3. Capping Blocks failure sequences from further reaction.

For the synthesis of long homopolymers, enzymatic methods are highly effective. Poly(this compound), denoted as poly(n2I), has been successfully synthesized using Escherichia coli polynucleotide phosphorylase. nih.gov This enzyme catalyzes the polymerization of nucleoside diphosphates, in this case, the chemically synthesized 2-azainosine 5'-diphosphate (n2IDP), into a long polynucleotide chain. nih.govacs.org Enzymatic polymerization is a powerful tool for creating bio-based polymers from monomeric units. mdpi.comnih.gov

Template-directed synthesis is another advanced strategy where a pre-existing nucleic acid strand acts as a template to guide the assembly of a new strand. numberanalytics.com While the direct template-directed synthesis of poly(this compound) is not extensively detailed, the principle involves the template dictating the sequence of incoming monomers to form a complementary strand. rsc.org This approach is fundamental to how nucleic acids are replicated in nature and has been adapted for synthetic systems to control polymer structure. numberanalytics.com

Molecular and Structural Investigations of 2 Azainosinic Acid Within Nucleic Acid Contexts

Hybridization Properties and Duplex/Triplex Formation with Canonical Polynucleotides

The ability of 2-azainosinic acid to engage in base pairing with canonical nucleotides has been investigated to understand how the 2-aza substitution impacts the stability and stoichiometry of nucleic acid complexes. These studies have primarily involved the use of poly(this compound), denoted as poly(n2I).

Thermodynamics of Base Pairing Involving this compound

The introduction of this compound into a polynucleotide chain has a significant impact on its hybridization thermodynamics. Early studies on poly(n2I) revealed that it can form complexes with complementary polynucleotides such as poly(cytidylic acid) (poly(C)) and poly(adenylic acid) (poly(A)). nih.gov

When mixed with poly(C), poly(n2I) forms a double-stranded complex. However, the melting temperature (Tm) of this complex is reported to be very low, indicating a significant destabilization compared to the natural poly(I)•poly(C) duplex. nih.gov This suggests that the hydrogen bonding between 2-azainosine (B1384167) and cytosine is considerably weaker than that between inosine (B1671953) and cytosine.

In contrast, when poly(n2I) is mixed with poly(A), a three-stranded complex is formed, with a stoichiometry of one poly(A) strand and two poly(n2I) strands (poly(A)•2poly(n2I)). nih.gov The melting temperature for this triplex is 48°C under a salt concentration of 0.15 M, which is noteworthy. nih.gov For comparison, a triplex composed of poly(2-azaadenylic acid) and poly(I) (poly(n2A)•2poly(I)) exhibits a lower Tm of 23°C under the same conditions. nih.gov

A self-structured complex can also be formed between poly(2-azaadenylic acid) and poly(this compound) (poly(n2A)•2poly(n2I)), which has a Tm of 31°C. nih.gov The formation of these various complexes and their respective melting temperatures are summarized in the table below.

ComplexStoichiometryMelting Temperature (Tm) in 0.15M Salt (°C)
poly(n2I) • poly(C)1:1Very Low
poly(A) • poly(n2I)1:248
poly(n2A) • poly(I)1:223
poly(n2A) • poly(n2I)1:231

These findings collectively indicate that the 2-aza modification significantly alters the thermodynamic stability of base pairing, with the extent of destabilization being dependent on the pairing partner.

Impact on Helical Stability and Fidelity of Polynucleotide Interactions

The observed low melting temperature of the poly(n2I)•poly(C) duplex directly demonstrates the destabilizing effect of the this compound substitution on the stability of a Watson-Crick-like base pair. nih.gov This destabilization is a critical factor influencing the fidelity of polynucleotide interactions. The introduction of a nitrogen atom at the 2-position alters the electronic distribution and hydrogen bonding capabilities of the purine (B94841) ring, leading to weaker interactions with the complementary base.

Further research has shown that complexes derived from poly(n2I) are markedly destabilized when compared to their corresponding canonical counterparts. nih.gov This inherent instability has implications for the biological activity of such modified polynucleotides.

Conformational Analysis of this compound Residues in Polynucleotide Chains

Rotational Isomerism of Glycosidic Bonds and Sugar Pucker Conformations

For other modified purines, such as 8-methyladenosine, a syn conformation has been assigned. jst.go.jp It is plausible that the 2-aza modification could influence the preference for a particular glycosidic torsion angle and sugar pucker in this compound, but specific experimental data is needed to confirm this.

Spectroscopic Characterization of this compound Containing Nucleic Acids

Spectroscopic techniques are invaluable for probing the structural characteristics of nucleic acids. UV spectrophotometry and circular dichroism (CD) have been employed to characterize poly(this compound).

In neutral solution, poly(n2I) exhibits a hypochromicity of 5.5%. nih.gov Hypochromicity, the decrease in absorbance upon the formation of a secondary structure, is indicative of base stacking. The relatively low value for poly(n2I) compared to poly(2-azaadenylic acid) (32%) suggests that poly(n2I) possesses a less ordered, or less stacked, single-stranded structure in solution. nih.gov

Enzymatic Recognition and Processing of 2 Azainosinic Acid and Its Polynucleotide Derivatives

Interactions with Nucleic Acid Polymerases

The ability of nucleic acid polymerases to recognize and utilize modified nucleotides is a key determinant of their function and a critical area of research for antiviral and anticancer therapies.

Substrate Utilization and Inhibition of DNA-Dependent DNA Polymerases

Currently, there is a lack of available scientific literature detailing the specific interactions between 2-azainosinic acid, or its corresponding deoxynucleoside triphosphate, and DNA-dependent DNA polymerases. Research has not yet established whether this analog can be utilized as a substrate for DNA synthesis or if it acts as an inhibitor of these enzymes.

Substrate Utilization and Inhibition of RNA Polymerases

Similar to DNA polymerases, there is no readily available research data on the interaction of this compound triphosphate with RNA polymerases. It remains unknown whether this analog can be incorporated into a growing RNA strand or if it inhibits the activity of RNA polymerases.

Effects on Endogenous RNA-Directed DNA Polymerase (Reverse Transcriptase) Activity

In contrast to the lack of data for DNA and RNA polymerases, studies have demonstrated that poly(this compound), the polynucleotide form of this compound, exhibits a significant inhibitory effect on the activity of endogenous RNA-directed DNA polymerase, commonly known as reverse transcriptase.

Research has shown that poly(this compound) exerts a marked inhibitory effect on the reverse transcriptase activity associated with murine leukemia virus. nih.govnih.govoup.com This inhibition suggests that the modification at the 2-position of the purine (B94841) ring interferes with the normal function of the reverse transcriptase enzyme. The precise kinetic parameters and the exact mechanism of this inhibition, such as whether it is a competitive or non-competitive inhibitor with respect to the natural substrates, have not been fully elucidated in the available literature.

Table 1: Effect of Poly(this compound) on Reverse Transcriptase

Enzyme SourceCompoundObserved EffectReference
Murine Leukemia VirusPoly(this compound)Marked inhibitory effect nih.govnih.govoup.com

Susceptibility to Nucleolytic Enzymes

The stability of nucleic acid analogs in a biological environment is often determined by their resistance or susceptibility to degradation by nucleases.

Resistance and Cleavage Patterns by Endonucleases

There is currently no available scientific information regarding the susceptibility of polynucleotides containing 2-azainosine (B1384167) to cleavage by endonucleases. The specific cleavage patterns or any potential resistance conferred by the 2-aza modification against various endonucleases have not been reported.

Resistance and Cleavage Patterns by Exonucleases

Information on the interaction between polynucleotides containing 2-azainosine and exonucleases is not present in the available scientific literature. Therefore, the resistance and cleavage patterns of these modified polynucleotides when subjected to exonucleolytic degradation remain uncharacterized.

Modulation of Other Nucleic Acid-Interacting Enzymes (e.g., ligases, methyltransferases)

The introduction of a nitrogen atom at the C2 position of the purine ring in this compound and its corresponding polynucleotides can significantly influence their interaction with various nucleic acid-metabolizing enzymes beyond polymerases and nucleases. This section explores the modulation of two such key enzyme families: ligases and methyltransferases, which are critical for maintaining genome integrity and regulating gene expression. While direct studies on this compound are limited, research on analogous aza-modified and other purine-modified nucleotides provides valuable insights into the potential interactions and their functional consequences.

Ligases are essential enzymes that catalyze the formation of phosphodiester bonds, joining breaks in the backbone of nucleic acids. This function is vital in DNA replication, repair, and recombination. The substrate specificity of ligases, such as the widely used T4 DNA ligase and various RNA ligases, is not absolute, and they can tolerate certain modifications in their nucleic acid substrates, albeit often with altered efficiency. nih.govneb.com

Research into the substrate fidelity of DNA ligases reveals that their activity is sensitive to the structure of the DNA at or near the nick. nih.govneb.com Ligases are thought to survey the minor groove of the DNA helix for proper base pairing, making them sensitive to distortions in the helical shape rather than the specific base sequence. neb.comnih.gov Consequently, mismatches or modified bases can affect ligation efficiency. For instance, large purine:purine mismatches are generally poorer substrates for ligation than pyrimidine (B1678525):purine mismatches. nih.govneb.com Studies with T4 DNA ligase have shown that it can join oligonucleotides containing various modified bases, but its efficiency is often reduced, particularly when mismatches are present near the ligation junction. sigmaaldrich.comacs.org

Interactive Table 1: Kinetic Parameters of T4 DNA Ligase with Modified DNA Substrates This table presents kinetic data for T4 DNA ligase with substrates containing oxidized purine lesions, illustrating the enzyme's sensitivity to modifications in the template strand. Data is extrapolated from studies on related purine analogs to infer potential interactions with aza-purine derivatives.

Substrate (Base pair at nick)EnzymeKm (μM)Relative Km (to G•C)kcat (min⁻¹)kcat/Km (μM⁻¹min⁻¹)Reference
G•C (Control)T4 DNA Ligase0.0210.2311.5 acs.org
OG•CT4 DNA Ligase1.8900.090.05 acs.org
OG•AT4 DNA Ligase0.0040.20.025.0 acs.org
OA•TT4 DNA Ligase2.01000.110.055 acs.org
OI•CT4 DNA Ligase1.9950.080.042 acs.org
OI•AT4 DNA Ligase1.8900.070.039 acs.org

OG = 8-oxo-7,8-dihydroguanosine, OA = 8-oxo-7,8-dihydroadenosine, OI = 8-oxo-7,8-dihydroinosine

Methyltransferases are a diverse group of enzymes that catalyze the transfer of a methyl group, typically from the cofactor S-adenosylmethionine (SAM), to various substrates, including DNA and RNA. nih.gov This modification is a key epigenetic mark that plays a crucial role in the regulation of gene expression, among other cellular processes. The interaction of methyltransferases with nucleic acids containing modified bases, particularly aza-analogs, has been a significant area of research, primarily in the context of developing enzyme inhibitors for therapeutic purposes. mdpi.comrndsystems.com

The most studied aza-analogs in the context of methyltransferase inhibition are the cytidine (B196190) analogs, 5-azacytidine (B1684299) and 5-aza-2'-deoxycytidine (decitabine). mdpi.comrndsystems.com These compounds, after being incorporated into RNA or DNA, act as mechanism-based inhibitors. They form a covalent bond with the DNA methyltransferase (DNMT), trapping the enzyme and leading to its depletion. rndsystems.comnih.gov This mechanism highlights the ability of the enzyme's active site to recognize and process aza-containing nucleotides.

While these are pyrimidine analogs, they provide a strong precedent for the potential of purine aza-analogs to interact with methyltransferases. A study on protein carboxymethyltransferase demonstrated that S-2-aza-adenosyl-L-homocysteine (2-aza-AdoHcy) acts as an inhibitor, suggesting that the aza-modification is tolerated within the cofactor binding site and can modulate enzyme activity. Furthermore, it has been shown that some methyltransferases can utilize 8-aza-SAM as a methyl donor, indicating recognition and processing of aza-purine structures. rsc.org

Given that this compound is an analog of inosine (B1671953), its potential interaction with RNA methyltransferases that target inosine or its precursors is a possibility. However, direct experimental evidence for this compound or its polynucleotide derivatives acting as either a substrate or an inhibitor for nucleic acid methyltransferases is currently lacking in published research. The inhibitory potential would likely depend on its ability to be incorporated into DNA or RNA and subsequently interact with the catalytic machinery of the methyltransferase in a manner analogous to other known aza-nucleoside inhibitors.

Interactive Table 2: Inhibition of Methyltransferases by Aza-Analogs and Related Compounds This table summarizes the inhibitory activities of various aza-nucleoside analogs against different methyltransferases. This data illustrates the potential for aza-compounds to modulate this class of enzymes.

CompoundEnzyme TargetIC50Cell LineCommentsReference
5-AzacytidineDNA Methyltransferase (DNMT)Not specifiedHCT-116Induces demethylation and reactivation of silenced genes. rndsystems.com
Decitabine (5-aza-2'-deoxycytidine)DNA Methyltransferase (DNMT)Not specified-Covalently traps DNMT, leading to enzyme depletion. mdpi.com
2'F-araACDNA Methyltransferases~1 µMHCT-116Showed significant reduction in DNMT activity. scirp.org
SGI-1027DNMT1, DNMT3A, DNMT3B12.5 µM, 8 µM, 7.5 µM-Non-nucleoside inhibitor. medchemexpress.com
RG108DNA Methyltransferase (M.SssI)115 nM-Non-nucleoside inhibitor, blocks the active site. sigmaaldrich.com
2-aza-AdoHcyProtein CarboxymethyltransferaseKi = 160 µMCalf ThymusCompetitive inhibitor with respect to S-adenosylhomocysteine. researchgate.net

2'F-araAC = 2'-Fluoro-2'-deoxy-arabinofuranosyl 5-azacytosine, 2-aza-AdoHcy = S-2-aza-adenosyl-L-homocysteine

Biochemical and Cellular Activities of 2 Azainosinic Acid Analogs

Modulation of Gene Expression Pathways

Current scientific literature does not provide specific details on the direct effects of the monomeric form of 2-azainosinic acid or its analogs on the modulation of gene expression pathways. Research has primarily focused on the biological activities of its polymeric form, poly(this compound), in the context of immunological responses rather than direct gene regulation at the transcriptional or translational level.

Effects on Transcription and mRNA Processing

There is a lack of available research data concerning the specific effects of this compound or its analogs on the processes of transcription and messenger RNA (mRNA) processing. The mechanisms of transcription involve the synthesis of RNA from a DNA template, followed by processing steps in eukaryotes that include the addition of a 5' cap and a 3' poly-A tail, and the splicing of introns. doi.orgplos.orgopenaccessjournals.com How this compound analogs might interfere with or modulate these intricate processes has not been elucidated in published studies.

Influence on Translation and Protein Synthesis

Similarly, the influence of this compound analogs on the translation of mRNA into proteins remains an uninvestigated area. The process of protein synthesis, or translation, involves the decoding of mRNA sequences by ribosomes to assemble amino acid chains. sigmaaldrich.comopenaccessjournals.comlibretexts.org While some amino acid analogs are known to be incorporated into growing polypeptide chains and can lead to the synthesis of labile proteins, no such studies have been reported for this compound. nih.gov Therefore, any potential impact on the fidelity or efficiency of protein synthesis is currently unknown.

Immunological Response Modulation by Poly(this compound)

The polymeric form, poly(this compound) or (aza²I)n, has been evaluated for its ability to modulate the immune system, with a particular focus on its capacity to induce interferon and interact with the complement system. These studies have revealed a distinct immunological profile compared to its parent molecule, poly(inosinic acid).

Analysis of Interferon Induction Mechanisms and Pathways

A critical function of the innate immune system is the production of interferons in response to viral nucleic acids. Double-stranded RNA is a potent inducer of interferon, a response that is mimicked by synthetic polynucleotides like the complex of poly(inosinic acid) and poly(cytidylic acid), poly(I)·poly(C). psu.eduwikipedia.org However, research has demonstrated that poly(this compound) is a poor inducer of interferon. nih.govnih.gov

The primary reason for this lack of activity stems from the structural nature of the duplex it forms with poly(cytidylic acid). The complex of poly(this compound) with poly(cytidylic acid), denoted as poly(aza²I)·poly(C), is markedly destabilized compared to the highly active poly(I)·poly(C) complex. nih.govnih.govoup.com The stability of the double-helical conformation is a crucial prerequisite for the recognition by cellular receptors, such as Toll-like receptor 3 (TLR3), that trigger the interferon signaling cascade. plos.orgnih.gov Even minor instabilities in the polynucleotide duplex, on the order of 1-3 kcal/mole, can lead to a significant loss of potency in interferon induction. nih.gov Consequently, the destabilized nature of the poly(aza²I)·poly(C) complex prevents it from effectively stimulating the production of interferon in primary rabbit kidney cells and human diploid fibroblasts. nih.govnih.gov

Interactions with Components of the Complement System

The complement system is a crucial component of the innate immune response, consisting of a cascade of proteins that help clear pathogens and cellular debris. wikipedia.orgbiochempeg.com Research into the biological activities of poly(this compound) has shown that it exerts a relatively mild inhibitory effect on the complement system. nih.govnih.govoup.com This inhibition was observed in a hemolytic assay, which measures the ability of complement proteins to lyse red blood cells. nih.govnih.gov The specific components of the complement cascade that are targeted by poly(this compound) and the precise mechanism of this mild inhibition have not been fully detailed in the available literature.

Perturbations of Cellular Metabolic Processes

There is currently no scientific evidence available to suggest that this compound or its analogs cause significant perturbations of cellular metabolic processes. Core metabolic pathways such as glycolysis, the citric acid cycle, and amino acid metabolism are fundamental to cellular function, providing energy in the form of ATP and building blocks for biosynthesis. nih.govwikipedia.orgdojindo.com While various compounds are known to modulate these pathways, the effects of this compound in this context have not been a subject of published research.

Summary of Findings

The following table provides a summary of the reported biological activities of this compound and its polymeric form.

Compound/Analog Activity Finding Reference(s)
Poly(this compound)Interferon InductionFailed to stimulate interferon production due to the formation of a destabilized duplex with poly(C). nih.gov, nih.gov, oup.com, nih.gov
Poly(this compound)Complement System InteractionExerted a mild inhibitory effect on complement activity in a hemolytic assay. nih.gov, nih.gov, oup.com
This compound / AnalogsModulation of Gene ExpressionNo data available.N/A
This compound / AnalogsPerturbation of Cellular MetabolismNo data available.N/A

Structure Activity Relationship Sar Studies of 2 Azainosinic Acid Derivatives

Elucidating the Relationship Between Structural Modifications and Biological Activity

The biological activity of 2-azainosinic acid, an analog of inosinic acid, is significantly altered by the substitution of a carbon atom with nitrogen at the 2-position of the purine (B94841) ring. nih.govnih.gov This modification serves as a prime example of how small structural changes can lead to substantial differences in biological function. Research into poly(this compound) [(aza2I)n], a polymer of this compound, has demonstrated its distinct biological profile compared to its parent compound, poly(inosinic acid) [(I)n]. nih.govnih.gov

While both (aza2I)n and (I)n can form complexes with complementary polynucleotide strands, the resulting complexes with (aza2I)n are significantly less stable. nih.govnih.gov This instability has direct consequences for the biological activity of these complexes. For instance, complexes derived from (aza2I)n fail to induce interferon production, a key antiviral response, whereas complexes of (I)n are potent interferon inducers. nih.govnih.gov Conversely, (aza2I)n has been shown to exert a marked inhibitory effect on the reverse transcriptase activity associated with the murine leukemia virus, an activity that can be explored for antiviral therapeutic strategies. nih.govnih.gov

FeaturePoly(inosinic acid) [(I)n] ComplexPoly(this compound) [(aza2I)n] Complex
Complex Stability StableMarkedly Destabilized nih.govnih.gov
Interferon Induction High nih.govnih.govNone Detected nih.govnih.gov
Reverse Transcriptase Inhibition -Marked Inhibition nih.govnih.gov

The primary modification in this compound—the replacement of the C2-H group in the hypoxanthine (B114508) base with a nitrogen atom—fundamentally alters its intermolecular recognition properties. nih.govnih.gov Intermolecular forces, such as hydrogen bonds, dipole-dipole interactions, and London dispersion forces, govern the formation and stability of molecular complexes. uvm.edumsu.edu The introduction of an electronegative nitrogen atom at the 2-position changes the electron distribution within the purine ring, affecting its hydrogen-bonding capabilities with complementary bases like cytosine. nih.govnih.gov

This alteration leads to a marked destabilization of the duplex formed between poly(this compound) and its complementary strands, such as poly(cytidylic acid) [(C)n] and poly(5-bromocytidylic acid) [(br5C)n]. nih.govnih.gov The reduced stability suggests a disruption in the optimal geometry and hydrogen bonding pattern required for a stable double-helical structure. This principle, where minor base modifications can lead to alternative or less stable binding modes, is a key consideration in the design of nucleic acid-based therapeutics. rsc.org The specific interactions between the modified base and its binding partner are critical for the formation of a functional complex. savemyexams.comcam.ac.uk

The biological function of nucleotides and their analogs is intrinsically linked to their three-dimensional structure and conformational flexibility. digitellinc.comgatech.edu Two key conformational variables for nucleosides like 2-azainosine (B1384167) are the pucker of the furanose (sugar) ring and the rotation around the glycosyl bond that connects the sugar to the base. nih.gov

Impact of Base Modifications on Intermolecular Recognition and Complex Formation

Rational Design Principles for Modulating Specific Biological Responses

Rational drug design is an inventive process that leverages the knowledge of a biological target to create new medications. wikipedia.orgslideshare.net This approach begins with a hypothesis that modulating a particular biological target can produce a therapeutic benefit. wikipedia.orgbbau.ac.in For this compound derivatives, rational design principles can be applied to harness their unique biological properties.

Given that poly(this compound) inhibits reverse transcriptase without inducing interferon, derivatives could be rationally designed as specific antiviral agents that avoid a broad and potentially harmful immune response. nih.govnih.gov Structure-based design, which utilizes the three-dimensional structure of the target enzyme or receptor, is a powerful tool in this process. nih.govnih.gov By understanding the SAR, chemists can introduce specific modifications to the 2-azainosine scaffold to enhance its affinity and selectivity for a target like viral reverse transcriptase while minimizing off-target effects. nih.govmdpi.com For instance, modifications at various positions on the purine ring or the sugar moiety can be explored to optimize interactions within the target's binding site, a strategy successfully employed for other nucleoside analogs like adenosine (B11128) receptor ligands. nih.govnih.gov

Computational Approaches in SAR Analysis and Predictive Modeling

Computational modeling has become an indispensable tool in modern drug discovery, offering powerful methods to analyze SAR and predict the biological activity of new compounds. nih.govfrontiersin.orgtms.org These approaches provide a rational framework to guide the synthesis and testing of novel derivatives. umich.edu

Key Computational Techniques:

Molecular Docking and Dynamics: These simulation techniques predict how a ligand, such as a this compound derivative, binds to its receptor target. mdpi.com They provide insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, helping to explain the observed SAR at an atomic level. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. orientjchem.orgnih.gov By correlating physicochemical descriptors of molecules with their activity, QSAR can be used to predict the potency of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.com

Systematic Analog Series Analysis: Advanced computational methods can systematically search for and align series of analogous compounds, identifying opportunities for transferring SAR insights from one chemical series or biological target to another. nih.govnih.gov

These computational strategies accelerate the drug design cycle by enabling a more focused and hypothesis-driven approach to the development of this compound derivatives with tailored biological responses.

Advanced Research Directions and Translational Perspectives for 2 Azainosinic Acid

Integration into Advanced Molecular Biology Tools and Methodologies

The modification of the purine (B94841) ring in 2-azainosinic acid imparts distinct biochemical properties that can be harnessed for advanced molecular biology applications. The introduction of a nitrogen atom at the C-2 position alters the electronic distribution and hydrogen bonding capabilities of the nucleobase, influencing its interaction with enzymes that process nucleic acids.

Research has primarily focused on the polymerized form, poly(this compound) or (aza²I)n. Studies have demonstrated that (aza²I)n exhibits a significant inhibitory effect on the activity of RNA-directed DNA polymerase, more commonly known as reverse transcriptase. nih.govnih.gov This enzyme is a critical tool in molecular biology for the synthesis of complementary DNA (cDNA) from an RNA template, a cornerstone of techniques like reverse transcription polymerase chain reaction (RT-PCR). The ability of a this compound-based polymer to inhibit this enzyme highlights its potential for use as a biochemical tool to study and modulate reverse transcription processes.

Furthermore, the family of purine analogs, particularly 7-deazapurines, has been successfully integrated into methodologies like DNA sequencing and amplification. These analogs often help in resolving regions of DNA with high guanine-cytosine (GC) content that can form stable secondary structures and impede polymerase activity. wikipedia.org While direct integration of monomeric this compound into such techniques is a developing area, the precedent set by related compounds suggests a promising future. The altered base-pairing dynamics of this compound could potentially be exploited to modulate the fidelity and processivity of DNA and RNA polymerases in specialized applications.

A key finding was that duplexes formed between poly(this compound) and its complementary strand, poly(cytidylic acid), were significantly less stable than the natural duplex formed by poly(inosinic acid) and poly(cytidylic acid). nih.govoup.com This characteristic could be exploited in designing primers or probes for techniques requiring lower melting temperatures or more dynamic binding.

FeatureStandard Inosinic Acid Polymer [(I)n]This compound Polymer [(aza²I)n]Implication for Molecular Biology Tools
Reverse Transcriptase Interaction Substrate/TemplateMarked Inhibitory Effect nih.govnih.govPotential as a specific inhibitor for studying or controlling reverse transcription.
Duplex Stability with Poly(C) StableMarkedly Destabilized nih.govoup.comUse in designing probes or primers with lower melting temperatures for specific hybridization conditions.

Exploration in the Development of Molecular Probes for Biochemical Pathways

Molecular probes are indispensable tools for visualizing and quantifying biological molecules and processes. nih.gov Nucleotide analogs are frequently repurposed as probes by attaching fluorescent or reactive groups. The unique structure of this compound makes it an intriguing candidate for development into a new class of molecular probes. ontosight.ai

The general principle involves creating a nucleotide analog that can be incorporated into DNA or RNA and report on its local environment, conformation, or binding interactions. For instance, 2-aminopurine, a fluorescent analog of adenine, is widely used to study local RNA structure and DNA base flipping by enzymes. nih.govnih.gov Its fluorescence is sensitive to its immediate surroundings, making it an effective reporter. wikipedia.org

The exploration of this compound as a molecular probe is an emerging field. ontosight.ai Its potential lies in the ability to chemically modify the core structure to append reporter groups. These modifications could create probes to detect specific nucleic acid sequences or to study the mechanics of enzymes involved in nucleic acid metabolism. ontosight.aigoogleapis.com Because polymers of this compound have altered interactions with complementary strands and enzymes, probes based on this scaffold could offer different sensitivities or specificities compared to existing tools. nih.govnih.gov The development of such probes would be valuable for dissecting complex biochemical pathways involving nucleic acids in real-time and within cellular environments.

Probe TypeBase AnalogPrinciple of OperationPotential Application for this compound-Based Probes
Fluorescent Base Analog 2-AminopurineEnvironmental sensitivity of fluorescence quantum yield reports on local structure and dynamics. wikipedia.orgnih.govDevelopment of novel fluorescent probes with unique sensitivities to nucleic acid conformation and enzyme binding.
Hybridization Probe General Nucleic AcidsBinds to a specific target nucleic acid sequence for detection. googleapis.comProbes with modified hybridization thermodynamics due to the destabilized duplex formation. nih.gov

Future Avenues in Understanding Nucleic Acid Chemical Biology through this compound Analogs

The study of analogs of this compound, and the broader class of deazapurines, provides profound insights into the chemical biology of nucleic acids. By systematically altering the structure of the nucleobase and observing the resulting functional changes, researchers can decode the specific contributions of individual atoms and functional groups to nucleic acid structure, recognition, and catalysis.

The initial studies on poly(this compound) demonstrated how a single nitrogen-for-carbon substitution dramatically affects helix stability and enzyme inhibition. nih.govnih.gov This underscores how subtle changes to the nucleobase can have significant biological consequences. Future research can build on this by synthesizing a wider array of this compound analogs with modifications at other positions of the purine ring or on the sugar-phosphate backbone.

The related field of 7-deazapurine analogs offers a roadmap for this exploration. nih.gov Extensive research on 7-substituted 7-deazapurine nucleoside triphosphates has shown that modifying this position can have a significant impact on their incorporation by DNA polymerases. For example, adding phenyl groups to the 7-position of 7-deazaadenine and 7-deazaguanine (B613801) nucleotides made them better substrates for polymerases than their natural counterparts. acs.org This suggests that steric and electronic modifications can be tuned to enhance or inhibit specific enzymatic processes, providing a powerful tool for chemical biology.

These findings open up future avenues for designing this compound analogs to:

Probe Enzyme Active Sites: By creating a library of analogs, researchers can map the active sites of polymerases, nucleases, and ligases, identifying key interactions that govern substrate specificity and catalysis.

Develop Novel Therapeutics: Many antiviral and anticancer drugs are nucleoside analogs that disrupt nucleic acid replication. wikipedia.org The unique properties of this compound and its derivatives, such as those seen in the broader pyrrolo[2,3-d]pyrimidine class, make them attractive candidates for drug discovery programs. mdpi.comresearchgate.net

Construct Artificial Genetic Systems: The creation of novel base pairs and backbone structures is a central goal of synthetic biology and xenobiology. wikipedia.org Analogs of this compound could be used as components in these new genetic systems to expand the chemical and functional diversity of DNA and RNA.

7-Deazapurine AnalogModificationObservation with DNA PolymeraseImplication for Future Analogs
dGPhTP 7-phenyl-7-deazaguanineBetter substrate than natural dGTP (67% incorporation) acs.orgLarge aromatic groups at certain positions can enhance enzyme-substrate interactions.
dAPhTP 7-phenyl-7-deazaadenineBetter substrate than natural dATP (70% incorporation) acs.orgDemonstrates that purine analogs can be superior substrates, enabling specific labeling or modulation.
dGMeTP 7-methyl-7-deazaguanineWorse substrate than natural dGTP (33% incorporation) acs.orgSmall alkyl substitutions can be used to disfavor incorporation, allowing for fine-tuning of polymerase activity.

Q & A

Q. What are the recommended synthesis protocols for 2-Azainosinic acid, and how should purity be validated in laboratory settings?

Methodological Answer: Synthesis of this compound typically involves nucleoside analog preparation via enzymatic or chemical coupling. Key steps include protecting group strategies (e.g., trimethylsilyl for hydroxyl groups) and purification via column chromatography. Post-synthesis, validate purity using:

  • HPLC (retention time comparison with standards) .
  • Mass spectrometry (molecular ion peak matching theoretical mass) .
  • NMR (¹H/¹³C spectra to confirm structural integrity and absence of side products) .
    Safety protocols, such as fume hood use and PPE compliance, are critical during synthesis (refer to SDS guidelines for handling corrosive reagents) .

Q. How can researchers determine the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

  • pH Stability : Prepare buffered solutions (pH 2–12), incubate samples at 25°C/40°C, and monitor degradation via UV-Vis spectroscopy (absorbance at λmax for this compound) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and TGA for mass loss profiles .
    Data should be analyzed using Arrhenius equations to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound across in vitro and in vivo studies?

Methodological Answer: Contradictions often arise from differences in experimental design. To resolve discrepancies:

  • Assay Validation : Compare cell lines (e.g., HEK293 vs. HeLa) and ensure consistent ATP concentration in kinase inhibition assays .
  • Pharmacokinetic Factors : Evaluate bioavailability differences (e.g., plasma protein binding, metabolic clearance) using LC-MS/MS in rodent models .
  • Statistical Reanalysis : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies, adjusting for variables like dosage and exposure time .
    Document methodological heterogeneity in a standardized table (see Table 1 for template) .

Q. What experimental strategies can elucidate the mechanism of action of this compound in nucleotide-binding enzymes?

Methodological Answer:

  • Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine Ki (inhibition constant) and mode of inhibition (competitive/non-competitive) .
  • Structural Studies : Use X-ray crystallography or cryo-EM to resolve enzyme-inhibitor complexes, focusing on active-site interactions (e.g., hydrogen bonding with azaindole moieties) .
  • Molecular Dynamics Simulations : Simulate binding trajectories (e.g., GROMACS) to predict entropy changes and validate with mutagenesis studies .

Q. How can researchers optimize the selectivity of this compound analogs to minimize off-target effects in kinase inhibition studies?

Methodological Answer:

  • SAR Analysis : Synthesize analogs with modifications at the C2 and N7 positions, then profile against kinase panels (e.g., KinomeScan) to identify selectivity drivers .
  • Proteomic Profiling : Use affinity purification mass spectrometry (AP-MS) to identify off-target binding partners in cell lysates .
  • Machine Learning : Train models on existing kinase inhibitor datasets to predict selectivity scores for novel analogs (tools: Chemprop, DeepChem) .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing clustered data in dose-response studies involving this compound?

Methodological Answer:

  • Mixed-Effects Models : Account for nested observations (e.g., repeated measures across cell batches) using R packages like lme4 or nlme .
  • Bootstrapping : Estimate confidence intervals for IC50 values when sample sizes are small .
  • Visualization : Generate dose-response curves with shaded error bands using GraphPad Prism or Python’s Seaborn .

Q. How should researchers document and mitigate potential biases in high-throughput screening (HTS) data for this compound?

Methodological Answer:

  • Bias Detection : Use Z’-factor analysis to assess assay quality (Z’ > 0.5 indicates robust assays) .
  • Normalization : Apply plate median normalization to correct for positional effects in microplate readers .
  • Blinding : Implement double-blinding in data collection and analysis phases to reduce observer bias .

Ethical & Reporting Standards

Q. What ethical considerations are critical when publishing negative or inconclusive results for this compound studies?

Methodological Answer:

  • Transparency : Disclose all experimental conditions (e.g., solvent used, batch variability) to enable replication .
  • Data Deposition : Share raw datasets in repositories like Zenodo or ChEMBL, even if results contradict hypotheses .
  • Conflict of Interest : Declare funding sources (e.g., industry partnerships) that might influence data interpretation .

Q. Table 1: Template for Documenting Methodological Heterogeneity in Literature Studies

Study ParameterVariability SourceRecommended Standardization
Cell LineHEK293 vs. HeLaUse ATCC-validated lines
Assay Temperature25°C vs. 37°CPre-incubate plates to 37°C
Inhibition Duration1h vs. 24hAlign with enzyme turnover rates

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.